An In-depth Technical Guide to the Synthesis and Properties of Triethylamine Picrate
An In-depth Technical Guide to the Synthesis and Properties of Triethylamine Picrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylamine picrate, a salt formed from the reaction of the tertiary amine triethylamine and the highly energetic compound picric acid, is a crystalline solid with potential applications in various scientific fields. This document provides a comprehensive overview of the synthesis and known properties of triethylamine picrate, intended to serve as a technical guide for researchers and professionals in drug development and materials science. While a detailed experimental protocol for its synthesis is outlined based on established methods for amine picrate formation, it is important to note that specific quantitative data for many of its physicochemical properties are not extensively reported in publicly available literature. This guide summarizes the available information and provides a framework for its preparation and further characterization.
Introduction
Triethylamine picrate is an organic salt with the chemical formula C₁₂H₁₈N₄O₇ and a molecular weight of 330.29 g/mol .[1] It is formed through an acid-base reaction between triethylamine, a common organic base, and picric acid (2,4,6-trinitrophenol), a strong organic acid also known for its explosive properties. The resulting salt exhibits a characteristic yellow crystalline appearance.[2] The formation of picrate salts is a common method for the characterization and derivatization of amines.[3] This guide details the synthesis and collates the known properties of triethylamine picrate.
Synthesis of Triethylamine Picrate
The synthesis of triethylamine picrate follows a straightforward acid-base neutralization reaction. The general procedure involves the reaction of equimolar amounts of triethylamine and picric acid in a suitable solvent, typically ethanol.[2]
Experimental Protocol
Materials:
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Triethylamine (C₆H₁₅N)
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Picric acid (C₆H₃N₃O₇)
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95% Ethanol
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Distilled water
Procedure:
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Preparation of Reagent Solutions:
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Prepare a saturated solution of picric acid in 95% ethanol.
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Prepare a solution of triethylamine by dissolving a specific molar equivalent in 95% ethanol.
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Reaction:
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Slowly add the ethanolic solution of triethylamine to the saturated solution of picric acid with constant stirring. An immediate precipitation of yellow crystals of triethylamine picrate is expected.
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Heating and Dissolution:
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Gently heat the mixture on a steam bath until all the precipitated triethylamine picrate dissolves.[3]
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Crystallization:
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Isolation and Purification:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from 95% ethanol.[3]
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Drying:
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Dry the purified crystals in a desiccator over a suitable drying agent.
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Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of triethylamine picrate.
Physicochemical Properties
Detailed quantitative data on the physicochemical properties of triethylamine picrate are scarce in the available literature. The following tables summarize the known information for triethylamine picrate and, for comparative purposes, the properties of its constituent components, triethylamine and picric acid.
General Properties of Triethylamine Picrate
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈N₄O₇ | [1] |
| Molecular Weight | 330.29 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Solubility | Soluble in water and organic solvents | [2] |
Properties of Triethylamine
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅N | [4] |
| Molecular Weight | 101.19 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 88.6 to 89.8 °C | [4] |
| Melting Point | -114.70 °C | [4] |
| Density | 0.7255 g/mL | [4] |
| Solubility in Water | 112.4 g/L at 20 °C | [4] |
| pKa of Conjugate Acid | 10.75 | [4] |
Properties of Picric Acid
| Property | Value | Reference |
| Chemical Formula | C₆H₃N₃O₇ | |
| Molecular Weight | 229.10 g/mol | |
| Appearance | Yellow crystals | |
| Melting Point | 122.5 °C | |
| Density | 1.763 g/cm³ | |
| Solubility in Water | 1.40 g/100 mL at 20 °C |
Spectral Data
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Infrared (IR) Spectroscopy: The IR spectrum of triethylamine picrate is expected to show characteristic peaks from both the triethylammonium cation and the picrate anion. Key absorptions would include N-H stretching from the protonated amine, C-H stretching and bending from the ethyl groups, and strong absorptions from the nitro groups (asymmetric and symmetric stretching) and the phenolate C-O bond of the picrate anion.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would likely show signals for the ethyl groups of the triethylammonium cation (a quartet for the -CH₂- groups and a triplet for the -CH₃ groups) and a signal for the aromatic protons of the picrate anion. A broad signal corresponding to the N-H proton may also be observable.
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¹³C NMR: The carbon NMR spectrum would display peaks corresponding to the two distinct carbon environments in the ethyl groups of the cation and the aromatic carbons of the picrate anion.
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Structure
The crystal structure of triethylamine picrate has not been found in the surveyed literature. However, studies on other amine picrates reveal that these salts are typically formed through ionic and hydrogen bonding interactions.[5] It is expected that the triethylammonium cation and the picrate anion would be held together by electrostatic forces and potentially hydrogen bonding between the N-H proton of the cation and the oxygen atoms of the picrate anion.
Safety and Handling
Triethylamine picrate should be handled with caution due to the energetic nature of the picrate anion. Picric acid and its salts are known to be explosive and sensitive to heat, shock, and friction.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis and handling of this compound should be carried out in a well-ventilated fume hood.
Conclusion
Triethylamine picrate is a readily synthesized organic salt. While its general method of preparation is well-established for amine picrates, a comprehensive characterization of its physicochemical and spectral properties is not widely documented. This guide provides a foundational understanding for researchers interested in the synthesis and further investigation of this compound. Future work should focus on the detailed experimental determination of its melting point, solubility profile, full spectral characterization (IR, ¹H NMR, ¹³C NMR), and single-crystal X-ray diffraction to elucidate its precise solid-state structure. Such data would be invaluable for its potential applications in various fields of chemical research and development.
References
- 1. 2,4,6-Trinitrophenol--N,N-diethylethanamine (1/1) | C12H18N4O7 | CID 44887131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Triethylamine picrate | 900-50-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylamine - Wikipedia [en.wikipedia.org]
- 5. Studies on picrate .8. Crystal and molecular structures of aromatic amine picrates: Aniline, N-methylaniline, N,N-dimethylaniline and o-, m- and p-phenylenediamine picrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Triethylamine N-oxide picrate | C12H19N4O8+ | CID 126960145 - PubChem [pubchem.ncbi.nlm.nih.gov]
